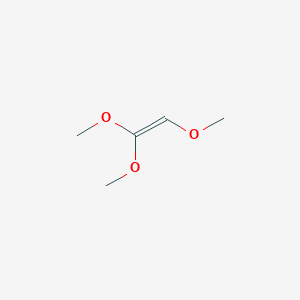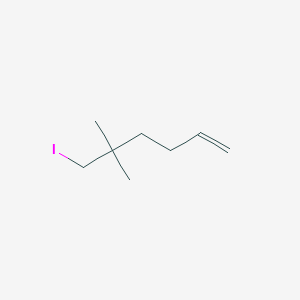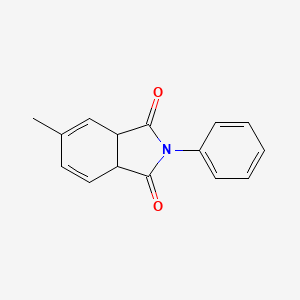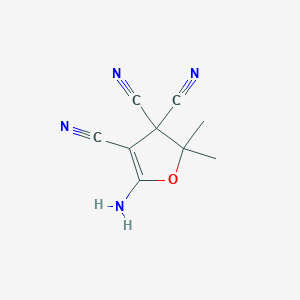
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound primarily used in the dye industry. This compound is characterized by its multiple azo groups and sulfonic acid functionalities, which contribute to its vibrant color properties and solubility in water. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is known for its applications in producing various dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves multiple steps, starting from naphthalene derivatives. The process typically includes:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Sulfonation: The aminonaphthalene is sulfonated to introduce sulfonic acid groups.
Diazotization and Coupling: The aminonaphthalene-sulfonic acid derivative undergoes diazotization to form a diazonium salt, which is then coupled with other aromatic compounds to introduce azo groups.
Final Coupling: The intermediate compounds are further coupled to form the final product with multiple azo linkages and sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Various nucleophiles such as amines, alcohols.
Major Products Formed
Oxidation Products: Quinonoid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives with modified sulfonic acid groups.
Aplicaciones Científicas De Investigación
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The sulfonic acid groups enhance its solubility in water, making it suitable for applications in aqueous environments. The molecular targets and pathways involved depend on the specific application, such as binding to fabric fibers in dyeing processes or interacting with biological tissues in staining techniques.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Used in the synthesis of acid dyes.
2-Aminonaphthalene-1-sulfonic acid: Precursor to various pigments.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Utilized in the production of hematology stains.
Uniqueness
5-Amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its multiple azo linkages and sulfonic acid groups, which provide distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring vibrant and water-soluble dyes.
Propiedades
| 74499-66-4 | |
Fórmula molecular |
C32H24N8O11S3 |
Peso molecular |
792.8 g/mol |
Nombre IUPAC |
5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N8O11S3/c33-18-1-10-24-16(11-18)13-26(53(46,47)48)29(31(24)41)39-37-21-6-2-19(3-7-21)35-36-20-4-8-22(9-5-20)38-40-30-27(54(49,50)51)14-17-12-23(52(43,44)45)15-25(34)28(17)32(30)42/h1-15,41-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51) |
Clave InChI |
HODRTVKYUWBYAT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/no-structure.png)
![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)


![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

